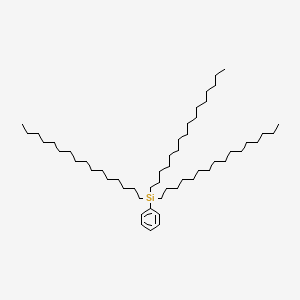

Trihexadecyl(phenyl)silane

Descripción

Propiedades

Número CAS |

18822-36-1 |

|---|---|

Fórmula molecular |

C54H104Si |

Peso molecular |

781.5 g/mol |

Nombre IUPAC |

trihexadecyl(phenyl)silane |

InChI |

InChI=1S/C54H104Si/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46-51-55(54-49-44-43-45-50-54,52-47-41-38-35-32-29-26-23-20-17-14-11-8-5-2)53-48-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h43-45,49-50H,4-42,46-48,51-53H2,1-3H3 |

Clave InChI |

ZDMXMUVTQWLRLH-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCC[Si](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)C1=CC=CC=C1 |

Origen del producto |

United States |

Sophisticated Spectroscopic and Analytical Characterization of Trihexadecyl Phenyl Silane

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of Trihexadecyl(phenyl)silane in solution. By probing the magnetic properties of ¹H, ¹³C, and ²⁹Si nuclei, NMR provides unambiguous evidence of the molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments. Aromatic protons on the phenyl group would appear in the downfield region, typically between 7.3 and 7.6 ppm. rsc.org The protons on the methylene (B1212753) groups directly attached to the silicon atom (α-CH₂) would be shifted slightly downfield compared to other alkyl protons, likely appearing around 0.8-1.0 ppm. The vast number of methylene (CH₂) groups in the three hexadecyl chains would create a large, overlapping signal envelope around 1.2-1.4 ppm. Finally, the terminal methyl (CH₃) protons of the alkyl chains would produce a characteristic triplet signal further upfield, typically around 0.88 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information. The phenyl carbons would resonate in the aromatic region (~128-138 ppm). rsc.org The carbon atom of the α-CH₂ group would be found in the range of 10-15 ppm. The numerous methylene carbons of the hexadecyl chains would produce a series of signals between 22 and 34 ppm, while the terminal methyl carbon would appear at approximately 14 ppm.

²⁹Si NMR: As the central atom, the silicon-29 (B1244352) nucleus gives a key diagnostic signal. For a tetra-alkyl/aryl silane (B1218182) of this type, the ²⁹Si chemical shift is expected in a characteristic range, likely between -5 and -10 ppm relative to a standard like tetramethylsilane (B1202638) (TMS). umich.eduhuji.ac.il This specific chemical shift confirms the tetrahedral silicon environment surrounded by one phenyl and three alkyl groups.

Table 1: Predicted NMR Spectroscopic Data for Trihexadecyl(phenyl)silane

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.3 - 7.6 | Multiplet | Phenyl group (C₆H₅) |

| ¹H | 1.2 - 1.4 | Broad Multiplet | -(CH₂)₁₄- chain |

| ¹H | 0.8 - 1.0 | Multiplet | α-CH₂ (Si-CH₂) |

| ¹H | ~0.88 | Triplet | Terminal -CH₃ |

| ¹³C | 128 - 138 | Multiple signals | Phenyl group (C₆H₅) |

| ¹³C | 22 - 34 | Multiple signals | -(CH₂)₁₄- chain |

| ¹³C | 10 - 15 | Single signal | α-CH₂ (Si-CH₂) |

| ¹³C | ~14 | Single signal | Terminal -CH₃ |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Conformation

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds, offering a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of Trihexadecyl(phenyl)silane would be dominated by absorptions from the long alkyl chains. Strong peaks are expected in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric C-H stretching vibrations of the CH₂ and CH₃ groups. Other characteristic alkyl chain absorptions include CH₂ scissoring (~1465 cm⁻¹) and rocking (~720 cm⁻¹) vibrations. The phenyl group would give rise to aromatic C-H stretching peaks above 3000 cm⁻¹ and characteristic C=C ring stretching absorptions in the 1400-1600 cm⁻¹ range. nih.govresearchgate.net The Si-C bond vibrations are typically weaker and appear in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C-H stretching modes are also visible, the symmetric vibrations of the non-polar Si-C and C-C backbones of the alkyl chains are often more prominent in Raman than in IR spectra. dtic.mil The aromatic ring breathing mode of the phenyl group, typically around 1000 cm⁻¹, is a characteristically strong and sharp band in the Raman spectrum. nih.gov The Si-Phenyl stretch would also be Raman active. The combination of IR and Raman data allows for a comprehensive analysis of the molecule's vibrational framework. researchgate.net

Table 2: Predicted Vibrational Spectroscopy Data for Trihexadecyl(phenyl)silane

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment |

|---|---|---|

| > 3000 | IR, Raman | Aromatic C-H Stretch |

| 2850 - 2960 | IR (Strong), Raman | Aliphatic C-H Stretch |

| 1400 - 1600 | IR, Raman (Strong) | Aromatic C=C Ring Stretch |

| ~1465 | IR | CH₂ Scissoring |

| ~1000 | Raman (Strong) | Phenyl Ring Breathing |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Under higher-energy electron impact (EI) ionization, the molecule would fragment in predictable ways. daneshyari.com The fragmentation of long-chain alkanes typically involves the loss of alkyl radicals, resulting in a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org Key fragmentation pathways for Trihexadecyl(phenyl)silane would include:

Alpha-Cleavage: Breakage of the bond between the silicon atom and one of the hexadecyl chains, leading to the loss of a C₁₆H₃₃ radical and formation of a stable [M - C₁₆H₃₃]⁺ ion.

Beta-Cleavage: Cleavage of a C-C bond within one of the alkyl chains.

Loss of Phenyl Group: Cleavage of the Si-Phenyl bond to form a [M - C₆H₅]⁺ ion.

Rearrangements: Formation of silicon-containing cations, which are characteristic of organosilane mass spectra. chemguide.co.uk

Analysis of these fragment ions allows for the confirmation of the constituent parts of the molecule—the central silicon, the phenyl group, and the three long alkyl chains. youtube.comyoutube.com

X-ray Diffraction Analysis of Crystalline Forms and Supramolecular Assemblies

Should Trihexadecyl(phenyl)silane be obtained in a crystalline form, single-crystal X-ray diffraction (XRD) would provide the ultimate structural proof. nih.gov This technique maps the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms. youtube.com

In Situ and Operando Spectroscopic Techniques for Reaction Monitoring and Catalytic Cycle Elucidation

In situ and operando spectroscopy involve monitoring a chemical system under real reaction conditions, providing dynamic information about structural changes and reaction mechanisms. wikipedia.orgethz.ch While Trihexadecyl(phenyl)silane is not a catalyst itself, these techniques could be applied to study its synthesis or its role in various applications.

For example, if the compound were synthesized via a hydrosilylation reaction, in situ IR or NMR spectroscopy could be used to monitor the disappearance of the Si-H bond (~2100-2200 cm⁻¹ in IR) from a precursor like trihexadecylsilane and the appearance of signals corresponding to the final product. researchgate.net

If Trihexadecyl(phenyl)silane were used as a surface modifying agent, techniques like Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy could be used in situ to study its adsorption and orientation on a substrate. researchgate.net Operando spectroscopy, which combines simultaneous reaction monitoring with performance measurement, would be essential if the compound were part of a dynamic system, such as a component in a catalytic formulation or a precursor for thin-film deposition. hidenanalytical.comchimia.ch These advanced methods bridge the gap between a static molecular structure and its dynamic behavior in a reactive environment.

Computational Chemistry and Theoretical Insights into Trihexadecyl Phenyl Silane

Quantum Mechanical (QM) Approaches for Electronic Structure and Bonding Analysis

Quantum mechanical methods are fundamental to understanding the electronic landscape of a molecule. For trihexadecyl(phenyl)silane, these approaches can illuminate the nature of the silicon-carbon and silicon-phenyl bonds, as well as the influence of the long alkyl chains on the electron distribution of the phenyl group.

Ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods, alongside Density Functional Theory (DFT), are the primary tools for this type of analysis. These methods solve approximations of the Schrödinger equation to yield electron wavefunctions and energies. From these, a variety of electronic properties can be derived:

Molecular Orbital Analysis: The energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and electronic excitation properties. For trihexadecyl(phenyl)silane, the HOMO is expected to be localized on the electron-rich phenyl ring, while the LUMO may have contributions from the silicon atom and the antibonding orbitals of the Si-C bonds.

Bonding Analysis: Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the electron density at bond critical points, providing insight into the covalent versus ionic nature of the bonds within the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods are powerful, they are computationally expensive and typically limited to single molecules or small clusters. Molecular Dynamics (MD) simulations bridge this gap by using classical mechanics to simulate the movement of atoms and molecules over time. For a large, flexible molecule like trihexadecyl(phenyl)silane, MD is indispensable for understanding its conformational landscape and how it interacts with its neighbors.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to track the trajectory of each atom. This allows for the exploration of:

Conformational Flexibility: The three long hexadecyl chains can adopt a vast number of conformations. MD simulations can explore the potential energy surface to identify low-energy, stable conformations and the dynamics of transitions between them. This is crucial for understanding how the chains pack in condensed phases.

Intermolecular Interactions: By simulating a system with multiple trihexadecyl(phenyl)silane molecules, MD can reveal the nature of the intermolecular forces. These are expected to be dominated by van der Waals interactions between the long alkyl chains, with potential for pi-pi stacking between the phenyl groups of adjacent molecules.

Solvation Effects: MD simulations can also be used to study the behavior of trihexadecyl(phenyl)silane in different solvents, predicting its solubility and how it might aggregate in solution.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying chemical reactions due to its favorable balance of accuracy and computational cost. For trihexadecyl(phenyl)silane, DFT can be employed to investigate various potential reactions, such as its synthesis, oxidation, or hydrolysis.

DFT studies can provide detailed information about the reaction energy profile, including:

Reactant and Product Structures: Optimization of the geometries of reactants and products to their lowest energy states.

Transition State (TS) Structures: Locating the highest energy point along the reaction coordinate, which is the bottleneck of the reaction. The structure of the TS provides insight into the bonding changes occurring during the reaction.

Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Reaction Enthalpies: The energy difference between the products and reactants indicates whether a reaction is exothermic or endothermic.

For example, a DFT study could model the hydrosilylation reaction used to synthesize trihexadecyl(phenyl)silane, providing insights into the catalytic mechanism and factors controlling selectivity.

Predictive Modeling of Molecular Self-Assembly and Supramolecular Architectures

The amphiphilic nature of trihexadecyl(phenyl)silane, with its nonpolar alkyl chains and somewhat more polar phenyl-silane headgroup, suggests a rich potential for self-assembly into ordered supramolecular structures. Computational modeling is a key tool for predicting and understanding these phenomena.

Coarse-grained (CG) MD simulations are particularly well-suited for this purpose. In a CG model, groups of atoms (e.g., a few CH2 units or the entire phenyl group) are represented as single beads. This simplification reduces the computational cost, allowing for the simulation of larger systems over longer timescales, which are necessary to observe self-assembly processes.

These simulations can predict the formation of various structures, such as:

Micelles or Reverse Micelles: Depending on the solvent environment.

Lamellar Phases: Layered structures driven by the packing of the long alkyl chains.

Hexagonal or Cubic Phases: More complex liquid crystalline structures.

By systematically varying parameters like temperature and concentration in the simulations, a phase diagram for trihexadecyl(phenyl)silane could be computationally generated.

Force Field Development and Refinement for Long-Chain Organosilanes

The accuracy of MD and other classical simulation methods is entirely dependent on the quality of the underlying force field. A force field is a set of parameters that describes the potential energy of a system as a function of the positions of its atoms. These parameters are typically derived from a combination of experimental data and high-level QM calculations.

For novel or uncommon molecules like trihexadecyl(phenyl)silane, pre-existing force fields may not be adequate. The parameters for the silicon atom, particularly its interactions with a phenyl group and long alkyl chains, may need to be specifically developed or refined.

The process of force field parameterization involves:

Quantum Mechanical Calculations: Performing high-level QM calculations on trihexadecyl(phenyl)silane and smaller, representative fragments to obtain data on bond lengths, bond angles, dihedral angles, and partial atomic charges.

Parameter Fitting: Adjusting the force field parameters (e.g., bond stretching force constants, van der Waals parameters) to reproduce the QM data as closely as possible.

Validation: Testing the new force field by running simulations and comparing the results to available experimental data for related compounds (e.g., density, heat of vaporization, diffusion coefficients).

Developing a robust force field for long-chain organosilanes is a critical step to enable accurate predictive modeling of their bulk properties and self-assembly behavior.

Reactivity and Mechanistic Studies of Trihexadecyl Phenyl Silane in Catalysis and Organic Transformations

Catalytic Activity of Trihexadecyl(phenyl)silane and its Derivatives

The catalytic utility of organosilanes is well-established, primarily revolving around their ability to act as hydride donors and participate in cross-coupling reactions. The presence of three long alkyl chains in Trihexadecyl(phenyl)silane introduces specific steric and solubility characteristics that influence its catalytic performance.

Hydride Donor Applications in Reductive Transformations

Organosilanes are widely recognized as effective hydride sources for the reduction of various functional groups, often in the presence of a transition metal catalyst. msu.edumsu.edu The silicon-hydrogen bond, while relatively stable, can be activated by metal complexes to perform reductions. msu.edu Phenylsilane (B129415) (PhSiH₃) and its derivatives are frequently used for the chemoselective reduction of aldehydes, ketones, and imines. acs.orgorganic-chemistry.org

In the context of Trihexadecyl(phenyl)silane, the molecule would function as a hydride donor in a similar fashion. The weakly hydridic nature of the Si-H bond allows for its transfer to a suitable acceptor, often a metal center, to generate a reactive metal-hydride species. msu.eduacs.org This process is central to the catalytic reduction of prochiral ketones to chiral alcohols, a key transformation in synthetic chemistry. acs.orgnih.gov The reaction is often highly enantioselective, controlled by chiral ligands on the metal catalyst. acs.org The long hexadecyl chains would render the silane (B1218182) highly soluble in nonpolar organic solvents, potentially influencing reaction kinetics and compatibility with lipophilic substrates.

Table 1: Examples of Silane-Mediated Reductive Transformations

| Catalyst System | Silane Donor | Substrate Type | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Titanocene Complexes | PMHS* | Aryl Alkyl Ketones | Chiral Alcohols | High yields and enantioselectivity achieved through conversion to an active titanium hydride. | acs.org |

| Rhodium/(S)-L87 | (1-Naphthyl)phenylsilane | Acyl Aromatics | Chiral Alcohols | Diarylsilanes are optimal for Rh-catalyzed hydrosilylations, providing high enantiomeric excess. | acs.org |

| Copper/P-PHOS Ligands | PhSiH₃ | Prochiral Ketones | Chiral Alcohols | Active CuH catalyst generated from CuF₂ and silane enables efficient reduction at low temperatures. | acs.org |

*PMHS: Polymethylhydrosiloxane

Role in Cross-Coupling Reactions

Organosilanes are valuable partners in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling, which forms carbon-carbon bonds between an organosilane and an organic halide or pseudohalide. organic-chemistry.orgmdpi.com This reaction requires the activation of the silicon-carbon bond, typically with a fluoride (B91410) source like TBAF or under fluoride-free conditions with silanols. organic-chemistry.orguwindsor.ca

Trihexadecyl(phenyl)silane, with its phenyl-silicon bond, is a suitable candidate for such transformations. In a typical Hiyama coupling, it would react with aryl or vinyl halides to produce biaryl or styrene (B11656) derivatives, respectively. gelest.com The general applicability of phenyltrialkoxysilanes in these reactions suggests that Trihexadecyl(phenyl)silane would be a competent coupling partner. mdpi.comgelest.com The bulky trihexadecyl groups could sterically influence the rate of transmetalation at the palladium center, a key step in the catalytic cycle. However, its increased solubility in organic media might offer advantages in certain systems.

Table 2: Representative Palladium-Catalyzed Hiyama Cross-Coupling Reactions

| Organosilane | Coupling Partner | Catalyst/Ligand | Activator | Product Type | Reference |

|---|---|---|---|---|---|

| Phenyltriethoxysilane | Aryl Bromides | Pd(OAc)₂ | TBAF | Biaryls | gelest.com |

| Phenyltrifluorosilane | Aryl Chlorides | Pd(OAc)₂ / XPhos | TBAF | Biaryls | mdpi.com |

| Vinyltrimethoxysilane | Aryl Iodides | Pd Catalyst | - | Styrenes | gelest.com |

Mechanistic Pathways of Silane-Mediated Catalysis (e.g., Ni-H, Iron-Catalyzed)

The mechanism of silane-mediated catalysis is contingent on the choice of metal.

Nickel-Hydride (Ni-H) Catalysis: In Ni-H catalysis, silanes are a crucial source for generating the active nickel-hydride (Ni-H) species. rsc.orgrsc.org This can occur through several pathways, including oxidative addition of the Si-H bond to a Ni(0) complex or via σ-bond metathesis. rsc.org Once formed, the Ni-H species readily adds across a π-bond of an alkene or alkyne (hydronickelation) to form an organonickel intermediate. rsc.org This intermediate can then participate in various cross-coupling reactions, leading to hydrofunctionalization of the unsaturated substrate. rsc.orgrsc.org Kinetic studies of nickel-catalyzed reductive cyclizations have shown that the reaction can be first-order in the nickel complex and the substrate, but zeroth-order in the silane, suggesting that the silane's role is to regenerate the active catalyst after the rate-determining step. acs.org For Trihexadecyl(phenyl)silane, its primary role would be to supply the hydride to the nickel center, thus sustaining the catalytic cycle.

Iron-Catalyzed Reactions: Iron catalysts offer a more sustainable alternative to precious metals for silane-mediated reactions. acs.orgresearchgate.net In iron-catalyzed dehydrocoupling, kinetic studies suggest a mechanism involving a reversible reaction between the iron precatalyst and the silane. acs.orgcardiff.ac.uk This generates an iron-hydride intermediate, often a dimer, which is a key species in the catalytic cycle. acs.orgresearchgate.net For instance, in the cross-coupling of alkenes, an iron(III) hydride is proposed to be the active species that initiates the reaction via Hydrogen Atom Transfer (HAT). nih.gov The rate of these reactions can be highly dependent on the nature of the silane used, indicating that the generation of the iron-hydride is often the turnover-determining step. nih.gov

Functionalization Reactions of the Phenyl Moiety

The phenyl group attached to the silicon atom in Trihexadecyl(phenyl)silane is amenable to various functionalization reactions, similar to other phenylsilanes. acs.org One notable strategy involves the oxidation of the carbon-silicon bond to introduce a hydroxyl group, effectively converting arylsilanes to phenols. acs.org This transformation can be achieved under basic conditions using reagents like tert-butyl hydroperoxide and a base such as potassium hydride. acs.org Furthermore, research has shown that deep ultraviolet (DUV) radiation can cleave the aromatic moiety from the silane, leaving a reactive silanol (B1196071) group that can be further functionalized. nist.gov These methods provide pathways to modify the phenyl ring or replace it, expanding the synthetic utility of the parent molecule.

Reactions Involving the Hexadecyl Chains and Their Influence on Selectivity

The three C16 alkyl chains are the most defining feature of Trihexadecyl(phenyl)silane. While generally less reactive than the phenyl-silicon or silicon-hydride bonds, their presence profoundly impacts the molecule's physical properties and, consequently, its reactivity and selectivity in catalytic processes.

The long chains impart significant van der Waals interactions, which can influence molecular packing and the formation of self-assembled monolayers on surfaces. nist.gov In solution, these lipophilic chains dictate solubility, making the molecule well-suited for reactions in nonpolar media. Their sheer bulk creates a sterically hindered environment around the silicon center. This steric hindrance can influence regioselectivity and stereoselectivity in catalytic reactions by controlling the access of substrates to the catalytically active metal-silane complex. For example, in hydrosilylation reactions, the bulky substituent may favor the formation of one regioisomer over another. chinesechemsoc.org Studies on the hydrosilylation of alkynes have shown that the steric bulk of substituents on the silane can impact the E/Z selectivity of the resulting vinylsilane. colab.ws

Stereochemical Considerations in Organosilane Reactions

Stereochemistry is a critical aspect of organosilane chemistry. Reactions can be influenced by chirality at the silicon center or by chiral catalysts and reagents. researchgate.net

Addition Reactions: The addition of the Si-H bond across unsaturated systems (hydrosilylation) can proceed with specific stereochemistry (e.g., syn or anti addition), which is often dependent on the catalyst and mechanism. iupac.org

Chirality at Silicon: Organosilanes with four different substituents on the silicon atom are chiral. Reactions involving such silicon-stereogenic silanes can proceed with either retention or inversion of configuration at the silicon center, providing a means for asymmetric synthesis. researchgate.net

Substrate Control: In reactions with chiral substrates, the bulky trihexadecylsilyl group can exert significant steric influence, potentially enhancing diastereoselectivity. In the addition of allylsilanes to aldehydes, the stereochemical outcome is dictated by the transition state geometry, which would be heavily influenced by the large steric profile of the silyl (B83357) group. scielo.org.mx The development of stereospecific reactions, such as those involving silacyclopropanes, highlights the ability to control the formation of multiple stereogenic centers in a predictable manner. scispace.com

For a molecule like Trihexadecyl(phenyl)silane, while not inherently chiral unless the phenyl group or one hexadecyl chain is modified, its immense size would play a dominant role in the stereochemical course of any reaction it participates in, particularly in diastereoselective processes.

Surface Chemistry and Interfacial Science of Trihexadecyl Phenyl Silane

Principles of Silane (B1218182) Coupling and Adhesion Promotion

Silane coupling agents are bifunctional molecules that act as a bridge between inorganic and organic materials, significantly enhancing adhesion. iotachem.comresearchgate.netresearchgate.net Their general structure consists of an inorganic-reactive group and an organic-reactive group. iotachem.com The inorganic-reactive end, typically an alkoxysilane (like methoxy (B1213986) or ethoxy groups) or a chlorosilane, undergoes hydrolysis in the presence of moisture to form reactive silanol (B1196071) groups (Si-OH). ccl.net These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates, such as glass, metals, and ceramics, forming stable covalent Si-O-substrate bonds. iotachem.comccl.net

Formation and Structural Characterization of Trihexadecyl(phenyl)silane Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular films formed by the spontaneous adsorption of molecules onto a surface. diva-portal.org Trihexadecyl(phenyl)silane, with its long alkyl chain and phenyl group, is a candidate for forming such well-defined monolayers. The formation process involves the chemisorption of the silane headgroup onto the substrate, followed by the self-organization of the long alkyl chains. kyoto-u.ac.jp

Characterization of these SAMs is crucial to understanding their structure and properties. Techniques such as ellipsometry, contact angle measurements, atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS) are commonly employed. mpg.dececri.res.in Ellipsometry provides information on the thickness of the monolayer, while contact angle measurements reveal the wettability and thus the nature of the surface termination. mpg.de AFM is used to visualize the surface morphology and roughness, and XPS confirms the chemical composition of the SAM. mpg.dececri.res.in

Preparation Methods: Solution Deposition vs. Vapor Phase

The formation of silane SAMs can be achieved through two primary methods: solution deposition and vapor phase deposition. gelest.com

Solution Deposition: This is the more common and simpler method, involving the immersion of a substrate into a dilute solution of the silane precursor. fiveable.meossila.com The process is typically carried out at room temperature for a duration ranging from minutes to hours. fiveable.me Key parameters that influence the quality of the SAM include the concentration of the silane, the choice of solvent, temperature, and immersion time. fiveable.me After deposition, the substrate is rinsed to remove any non-covalently bonded molecules. fiveable.me While straightforward and scalable, this method can be susceptible to contamination from the solvent and offers less control over the assembly process compared to vapor deposition. fiveable.meresearchgate.net

Vapor Phase Deposition: In this method, the substrate is exposed to the vapor of the silane precursor in a controlled environment, often under vacuum. fiveable.meossila.com This technique is particularly suitable for volatile silanes and substrates that are sensitive to solvents. fiveable.me Vapor deposition generally yields smoother and more uniform monolayers with a lower risk of contamination. researchgate.netresearchgate.net However, it requires more specialized equipment and is limited by the volatility of the precursor. fiveable.me The formation time for SAMs from trialkoxysilanes can range from about an hour to a couple of days. researchgate.net

Table 1: Comparison of SAM Preparation Methods

| Feature | Solution Deposition | Vapor Phase Deposition |

|---|---|---|

| Process | Substrate immersed in silane solution. fiveable.meossila.com | Substrate exposed to silane vapor. fiveable.meossila.com |

| Advantages | Simple, scalable, wide compatibility. fiveable.me | High purity, uniform films, good control. researchgate.netresearchgate.net |

| Disadvantages | Potential for contamination, less control. fiveable.me | Requires specialized equipment, limited to volatile precursors. fiveable.me |

| Typical Precursors | Wide range of silanes. | Volatile silanes (e.g., short-chain silanes). researchgate.net |

Influence of Substrate Composition and Surface Pre-treatment on SAM Formation

The quality of a silane SAM is highly dependent on the nature of the substrate and its preparation. The substrate must possess hydroxyl (-OH) groups on its surface for the silane to form covalent bonds. uni-tuebingen.de Materials like silicon with its native oxide layer, glass, and many metal oxides are suitable substrates. uni-tuebingen.de

Substrate Pre-treatment: Proper cleaning and preparation of the substrate are critical for the formation of a well-ordered and densely packed SAM. scirp.org Common pre-treatment steps include:

Cleaning: Removal of organic and inorganic contaminants using solvents (like acetone (B3395972) or ethanol) or aggressive cleaning solutions like "piranha" solution (a mixture of sulfuric acid and hydrogen peroxide). uni-tuebingen.de

Hydroxylation: For some substrates, a hydroxylation step may be necessary to increase the density of surface hydroxyl groups, which act as anchoring sites for the silane molecules. fiveable.me This can be achieved through treatments like UV/ozone exposure. fiveable.me

Smoothing: A smooth substrate surface is generally preferred to minimize defects in the SAM. scirp.org

The chemical composition of the substrate directly influences the affinity of the silane's headgroup for the surface and can affect the final structure and stability of the monolayer. scirp.org

Ordering and Packing Density in Long-Chain Alkylsilane SAMs

The long alkyl chains of molecules like trihexadecyl(phenyl)silane play a crucial role in the ordering and packing of the SAM. Van der Waals interactions between adjacent alkyl chains drive the molecules to arrange themselves in a closely packed, ordered structure. kyoto-u.ac.jp

Factors Influencing Order and Packing:

Chain Length: Longer alkyl chains generally lead to more ordered and densely packed SAMs due to increased van der Waals forces. researchgate.net

Packing Density: A higher packing density is associated with a more ordered, crystalline-like structure. uh.edu Less densely packed films tend to be more disordered and liquid-like. uh.edu

Molecular Tilt: In densely packed SAMs, the alkyl chains are often tilted at a specific angle with respect to the surface normal to optimize the intermolecular interactions. bawue.de

Cross-Linking: For tri-functional silanes, lateral Si-O-Si bonds can form between adjacent molecules, creating a cross-linked network that enhances the stability of the SAM. mpg.de

The final ordering of the SAM is a result of the interplay between the binding of the headgroup to the substrate and the intermolecular interactions of the alkyl chains. uni-tuebingen.de

Interfacial Interactions with Diverse Substrates (e.g., Metals, Metal Oxides, Semiconductors)

The interaction of Trihexadecyl(phenyl)silane with different substrates is primarily dictated by the chemistry of the silane headgroup and the surface properties of the substrate.

Metal Oxides: Surfaces of metal oxides, such as silicon dioxide (SiO₂), aluminum oxide (Al₂O₃), and titanium dioxide (TiO₂), naturally possess hydroxyl groups, making them ideal for silanization. ethz.ch The silanol groups of the hydrolyzed silane readily react with these surface hydroxyls to form strong, covalent M-O-Si bonds (where M is the metal). ethz.ch This robust chemical bond is the foundation for the formation of stable SAMs on these materials.

Metals: The functionalization of metal surfaces with silanes can be more complex. While some metals may have a native oxide layer that can react with silanes, others may require specific surface treatments to create reactive sites. For example, the functionalization of platinum with aminosilanes has been demonstrated to form stable layers. fz-juelich.de The interaction can also be influenced by the specific metal and its tendency to form oxides.

Semiconductors: The interface between a silane SAM and a semiconductor is of great interest for electronic applications. For silicon, the presence of a thin native oxide layer is typically required for the formation of organosilane SAMs. kyoto-u.ac.jp This oxide layer provides the necessary hydroxyl groups for covalent attachment. kyoto-u.ac.jp The formation of SAMs on other semiconductors, like germanium, also requires careful surface preparation to create a reactive, oxide-free, and hydrogen-terminated surface to which molecules with appropriate anchor groups can bond. researchgate.net The interface properties, such as charge trap density, are critical for device performance. nih.gov

Engineering of Surface Properties via Trihexadecyl(phenyl)silane Functionalization

The formation of a Trihexadecyl(phenyl)silane SAM on a substrate dramatically alters its surface properties. This allows for the precise engineering of surfaces for specific applications.

Wettability Control: The long hexadecyl chains create a nonpolar, hydrophobic surface. This can be used to render naturally hydrophilic surfaces, like glass or metal oxides, water-repellent. researchgate.net

Adhesion Promotion: As discussed earlier, the bifunctional nature of silanes allows them to act as adhesion promoters between inorganic substrates and organic polymers. researchgate.netresearchgate.net The phenyl group in Trihexadecyl(phenyl)silane can offer specific interactions with aromatic-containing polymers.

Biocompatibility: Surface functionalization with silanes can be used to control the interaction of biological entities with a surface. While the long alkyl chain of Trihexadecyl(phenyl)silane would create a bio-inert surface, other functional groups can be incorporated into silane SAMs to promote or resist protein adsorption and cell attachment. nih.gov

Tailored Interfacial Chemistry: The ability to form well-defined monolayers allows for the creation of surfaces with specific chemical functionalities. By choosing silanes with different end groups, the surface chemistry can be precisely controlled to influence a wide range of interfacial phenomena, from lubrication to chemical sensing. researchgate.netnih.govmdpi.com The formation of mixed SAMs, by co-deposition of different silanes, offers a route to create surfaces with finely tuned, mixed properties. gelest.com

Nanopatterning and Lithographic Applications of Silane SAMs

Information regarding the use of Trihexadecyl(phenyl)silane in this context is not available in the public domain.

Advanced Materials Science Applications of Trihexadecyl Phenyl Silane

Incorporation into Polymer Composites and Nanocomposites

The incorporation of silanes, including those with structures analogous to trihexadecyl(phenyl)silane, into polymer composites and nanocomposites is a well-established strategy to improve material properties. researchgate.netresearchgate.net Organofunctional silanes act as coupling agents, bridging the interface between inorganic fillers and the organic polymer matrix. mdpi.comresearchgate.net

Trihexadecyl(phenyl)silane can function as an effective interfacial reinforcing and compatibilizing agent in hybrid materials. The long hexadecyl chains can physically entangle with polymer chains, while the silane (B1218182) head can form strong covalent bonds with inorganic surfaces, such as glass fibers or silica (B1680970) nanoparticles. dow.comresearchgate.net This dual interaction enhances the adhesion between the filler and the matrix, which is crucial for transferring stress from the flexible polymer to the rigid filler, thereby improving the mechanical strength of the composite. researchgate.netchimicatechnoacta.ru The phenyl group can further enhance compatibility with aromatic polymers through π-π stacking interactions. mdpi.com The result is a more robust and durable material with improved resistance to delamination and mechanical failure. mdpi.com

A study on the effect of different silane coupling agents on waste corrugated paper fiber/polylactic acid composites demonstrated that the addition of a silane coupling agent improved the interfacial bonding force and dispersion of the fibers within the polymer matrix. mdpi.com This led to enhanced mechanical properties, including increased tensile strength and elongation at break. mdpi.com

| Effect of Silane Coupling Agent on Composite Properties | Observation | Reference |

| Interfacial Bonding | Improved, leading to better stress transfer. | mdpi.com |

| Fiber Dispersion | More uniform distribution of fibers in the polymer matrix. | mdpi.com |

| Mechanical Strength | Increased tensile strength and elongation at break. | mdpi.com |

| Crystallinity | Influenced the crystallization rate and overall crystallinity of the polymer matrix. | mdpi.com |

The presence of trihexadecyl(phenyl)silane can significantly influence the morphology and chain dynamics of polymers. The long alkyl chains can act as plasticizers, increasing the free volume and mobility of polymer chains, which can affect the glass transition temperature and crystallinity of the material. mdpi.com Conversely, strong interactions between the silane and the polymer can restrict chain movement, leading to an increase in stiffness and thermal stability. rsc.org

Research has shown that the conformation of polymer chains can significantly affect their optoelectronic properties. rsc.org By influencing the packing and orientation of polymer chains at the interface, trihexadecyl(phenyl)silane can be used to tailor the morphology of the composite for specific applications. For example, in polymer solar cells, controlling the morphology of the active layer is critical for achieving high power conversion efficiencies. rsc.org

Development of Functional Coatings and Thin Films

Trihexadecyl(phenyl)silane is a candidate for the development of functional coatings and thin films due to its ability to form self-assembled monolayers (SAMs) on various substrates. mpg.degelest.com These coatings can impart a range of properties to the surface, including hydrophobicity, lubricity, and corrosion resistance. mpg.degelest.com

The long hexadecyl chains create a dense, low-surface-energy layer that repels water and other polar liquids. dow.comgelest.com The phenyl group can enhance the thermal stability and refractive index of the coating. cfmats.com The silane head group allows for strong covalent attachment to hydroxyl-rich surfaces like glass, silicon wafers, and metal oxides, ensuring the durability of the coating. dow.commpg.de The sol-gel process is a common method for preparing such hybrid composite coatings. dergipark.org.tr

Recent advancements in functional coatings include the development of materials for sensing and green energy technologies, where the ability to control surface properties at the molecular level is paramount. mdpi.com

Role in Electronic and Optoelectronic Materials (e.g., Organic Semiconductors, Dielectrics)

In the realm of electronic and optoelectronic materials, organosilanes are investigated for their potential to modify the interfaces between different material layers. While direct data on trihexadecyl(phenyl)silane in this context is limited, the principles of using similar long-chain silanes are applicable. They can be used to treat the surface of dielectric materials in organic field-effect transistors (OFETs) to improve the mobility of charge carriers in the semiconductor layer. rsc.org

The long alkyl chains can create a non-polar, ordered interface that reduces charge trapping and enhances the performance of the device. rsc.org The phenyl group may also play a role in tuning the electronic properties of the interface. cfmats.com Furthermore, in organic solar cells, modifying the electrode surfaces with silane SAMs can improve the efficiency of charge extraction. uq.edu.au The dielectric properties of organic semiconductors themselves are also a critical area of research. uq.edu.au

Self-Assembled Nanostructures and Hierarchical Materials Based on Trihexadecyl(phenyl)silane

The amphiphilic nature of trihexadecyl(phenyl)silane, with its non-polar alkyl and phenyl components and a potentially polar silane head (after hydrolysis), makes it a candidate for forming self-assembled nanostructures in solution or on surfaces. sciencenet.cnnih.govresearchgate.net These structures can range from simple micelles and vesicles to more complex hierarchical materials. sciencenet.cnnih.gov

The formation of these nanostructures is driven by a balance of intermolecular forces, including van der Waals interactions between the alkyl chains, π-π stacking of the phenyl groups, and hydrogen bonding between hydrolyzed silanol (B1196071) groups. sciencenet.cn By controlling the conditions of self-assembly, such as solvent and temperature, it is possible to create a variety of morphologies with potential applications in areas like templating for nanomaterial synthesis and drug delivery. nih.govnih.gov

Application in Specialized Material Systems (e.g., Sensing, Lubrication)

The properties of trihexadecyl(phenyl)silane make it suitable for specialized material systems. Its ability to form low-friction, hydrophobic surfaces is beneficial for lubrication applications. mpg.de The long alkyl chains can act as a lubricant, reducing wear and friction between surfaces. dow.com

Structure Reactivity and Structure Function Relationships in Trihexadecyl Phenyl Silane Systems

Influence of Alkyl Chain Length on Molecular Packing and Intermolecular Forces

The three hexadecyl (C16) chains in trihexadecyl(phenyl)silane are dominant factors in determining its molecular packing and the nature of its intermolecular forces. The length of the alkyl chains significantly influences how the molecules arrange themselves in the solid state and in self-assembled structures.

Long alkyl chains, such as hexadecyl, promote strong van der Waals interactions, leading to a high degree of order and crystallinity. nih.govnih.govacs.org In analogous systems with long alkyl chains, a lamellar or bilayer packing is often observed, where the alkyl chains of adjacent molecules interdigitate. nih.govacs.org This efficient packing maximizes the contact between the hydrophobic chains, resulting in a dense and stable structure. For instance, studies on octa-n-octadecyloctasilsesquioxane, which contains C18 chains, have shown a 'rod-like' self-assembled packing morphology driven by the parallel alignment of the alkyl chains. figshare.com

The length of the alkyl chain directly correlates with the strength of the intermolecular forces. Longer chains result in stronger van der Waals forces, which in turn affects the material's physical properties, such as melting point and solubility. Research on a series of alkyl-substituted organic semiconductors has demonstrated that longer alkyl chains lead to increased cohesive forces between the molecules. nih.gov This principle can be extended to trihexadecyl(phenyl)silane, where the three C16 chains would be expected to induce strong intermolecular attractions.

The following table, compiled from data on analogous long-chain n-alkanes, illustrates the effect of alkyl chain length on melting point, a key indicator of the strength of intermolecular forces.

| Compound | Number of Carbon Atoms | Melting Point (°C) |

|---|---|---|

| Dodecane | 12 | -9.6 |

| Hexadecane | 16 | 18.2 |

| Octadecane | 18 | 28.2 |

| Eicosane | 20 | 36.7 |

This table presents data for n-alkanes to illustrate the general trend of increasing melting point with alkyl chain length due to stronger van der Waals forces.

Electronic and Steric Effects of the Phenyl Group on Silicon Reactivity

The phenyl group attached to the silicon atom in trihexadecyl(phenyl)silane introduces significant electronic and steric effects that modulate the reactivity of the silicon center.

Electronic Effects: The phenyl group is generally considered to be electron-withdrawing through an inductive effect due to the higher electronegativity of its sp²-hybridized carbon atoms compared to sp³-hybridized carbons in alkyl chains. chinesechemsoc.orguni-tuebingen.de This inductive effect can influence the reactivity of the silicon center. For instance, in hydrosilylation reactions, the electron-withdrawing nature of the phenyl group can affect the rate and regioselectivity of the addition of the Si-H bond across an unsaturated bond. nih.gov Theoretical studies on phenyl-substituted silsesquioxanes have shown that the orbitals near the HOMO and LUMO are localized on the phenyl functional groups, indicating their significant role in the molecule's electronic properties. acs.org

The following table provides a qualitative comparison of the electronic and steric effects of different substituents on a silicon atom.

| Substituent | Electronic Effect | Steric Hindrance |

|---|---|---|

| Methyl | Weakly electron-donating | Low |

| Ethyl | Electron-donating | Moderate |

| tert-Butyl | Strongly electron-donating | High |

| Phenyl | Electron-withdrawing (inductive) | High |

This table provides a generalized comparison of the effects of common substituents on a silicon center.

Rational Design Principles for Targeted Material Performance and Catalytic Selectivity

The principles of rational design can be applied to molecules like trihexadecyl(phenyl)silane to create materials with specific properties for targeted applications. By modifying the molecular structure, it is possible to tune the material's performance.

For instance, in the design of self-assembled monolayers (SAMs) for surface modification, the choice of the alkyl chain length and the headgroup is critical. ethz.chresearchgate.net Longer alkyl chains, as in trihexadecyl(phenyl)silane, generally lead to more ordered and stable SAMs with enhanced hydrophobic properties. The phenyl group can be functionalized to introduce specific chemical reactivity or to influence the electronic properties of the surface.

In the realm of catalysis, the ligands attached to a metal center play a crucial role in determining the catalyst's activity and selectivity. While trihexadecyl(phenyl)silane is not a catalyst itself, it can be a component of a larger system or a precursor for functional materials. For example, the controlled hydrosilylation of alkenes and alkynes is a key reaction in organosilicon chemistry, and the nature of the silane (B1218182) (e.g., phenyl vs. alkyl) can influence the outcome of the reaction. nih.govrsc.org The design of catalysts for such reactions often involves tuning the steric and electronic properties of the ligands to achieve the desired selectivity.

The following table outlines some rational design principles and their expected impact on material properties, using trihexadecyl(phenyl)silane as a model system.

| Design Modification | Principle | Expected Impact on Material Performance |

|---|---|---|

| Varying alkyl chain length | Control of van der Waals forces | Modulation of melting point, solubility, and packing density. |

| Introducing unsaturation in alkyl chains | Altering chain flexibility and reactivity | Lowering of melting point, enabling cross-linking reactions. |

| Functionalizing the phenyl group | Introducing specific chemical functionality | Enabling surface attachment, altering electronic properties. |

| Replacing the phenyl group with other aromatics | Modifying π-π stacking interactions | Tuning of self-assembly and electronic properties. |

Correlations between Molecular Architecture and Supramolecular Assembly Behavior

The specific molecular architecture of trihexadecyl(phenyl)silane, with its amphiphilic character arising from the nonpolar alkyl chains and the polarizable phenyl group, predisposes it to form complex supramolecular assemblies. nih.govsioc-journal.cn The self-organization of such molecules is driven by a delicate balance of intermolecular forces, including van der Waals interactions between the alkyl chains and potential π-π stacking interactions between the phenyl groups of adjacent molecules. mdpi.com

In aqueous environments or at interfaces, amphiphilic molecules like trihexadecyl(phenyl)silane are expected to form structures that minimize the contact between the hydrophobic alkyl chains and the polar medium. This can lead to the formation of micelles, vesicles, or lamellar structures. nih.govnih.gov The study of Langmuir films of similar amphiphilic molecules at the air-water interface provides insights into their two-dimensional self-assembly behavior. The surface pressure-area isotherms of such films can reveal information about the packing density and phase transitions of the monolayer. nih.govbiolinscientific.comnanoscience.combiolinscientific.com

The following table summarizes the key molecular features of trihexadecyl(phenyl)silane and their likely influence on its supramolecular assembly.

| Molecular Feature | Influence on Supramolecular Assembly |

|---|---|

| Three long hexadecyl chains | Strong van der Waals interactions, promoting ordered packing and formation of hydrophobic domains. |

| Phenyl group | Potential for π-π stacking interactions, influencing the electronic properties of the assembly. |

| Amphiphilic nature | Tendency to form micelles, vesicles, or lamellar structures in polar solvents or at interfaces. |

| Tetrahedral silicon core | Defines the overall molecular geometry and steric constraints on packing. |

Emerging Research Directions and Future Outlook for Trihexadecyl Phenyl Silane Chemistry

Sustainable Synthesis and Green Chemistry Approaches for Organosilanes

The traditional synthesis of organosilanes often involves multi-stage processes and the use of hazardous reagents. researchgate.netmdpi.com However, the principles of green chemistry are driving the development of more environmentally benign and efficient synthetic routes.

Key Sustainable Approaches:

Direct Synthesis: The Müller-Rochow process, a cornerstone of industrial organosilane production, allows for the large-scale, cost-effective synthesis of organosilicon monomers. mdpi.com Research continues to refine this process to improve selectivity and reduce byproducts. researchgate.net

Catalytic Hydrosilylation: The use of earth-abundant metal catalysts, such as those based on cobalt, offers a promising alternative to precious metal catalysts like platinum for the addition of silanes to alkenes or alkynes. dakenchem.comcsic.es This method allows for precise functionalization under milder conditions. csic.es

Flow Chemistry: Flow microreactor systems are being employed for the synthesis of organosilanes, offering rapid and controlled reactions. sci-hub.se This approach can lead to higher yields and selectivity while minimizing waste. sci-hub.se

Solvent-Free and Alternative Solvents: Efforts are being made to reduce or eliminate the use of volatile organic compounds by conducting reactions under solvent-free conditions or by using greener solvents like alcohols. csic.esorganic-chemistry.org

Recent Research Findings:

A study by researchers at the Institute of Chemical Research of Catalonia (ICIQ) demonstrated an efficient cobalt-catalyzed one-pot synthesis of alkoxysilanes coupled with the production of green hydrogen. csic.es This air- and moisture-stable catalytic system operates under mild conditions with low metal loading, highlighting a sustainable pathway for producing functionalized silanes. csic.es

| Sustainable Synthesis Method | Key Advantages | Catalyst/Conditions | Relevant Research |

| Direct Process (Müller-Rochow) | Cost-effective, large-scale production | Copper catalyst, high temperatures | mdpi.com |

| Catalytic Hydrosilylation | High atom economy, mild conditions | Earth-abundant metal catalysts (e.g., Co, Fe) | csic.es |

| Flow Chemistry | Precise reaction control, high throughput | t-BuOK catalyzed organolithium reactions | sci-hub.se |

| Solvent-Free Synthesis | Reduced waste, simplified purification | Various catalysts, elevated temperatures | organic-chemistry.org |

Advanced Characterization Techniques for Complex Organosilane Assemblies

The performance of materials incorporating Trihexadecyl(phenyl)silane is intrinsically linked to their molecular and supramolecular structure. Advanced characterization techniques are therefore essential for understanding and optimizing these materials.

Essential Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solution-state and solid-state NMR (including High-Resolution Magic Angle Spinning, HR-MAS NMR) are invaluable for elucidating the molecular structure and dynamics of organosilane assemblies. researchgate.net

X-ray Diffraction (XRD): XRD provides crucial information about the crystalline structure and packing of organosilane-based materials.

Mass Spectrometry (MS): MS techniques are used to determine the molecular weight and fragmentation patterns of organosilanes, aiding in their identification and characterization.

Microscopy Techniques: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) allow for the visualization of the surface morphology and topography of thin films and coatings containing organosilanes.

Catalytic Transformations with Enhanced Efficiency and Selectivity

The phenyl group in Trihexadecyl(phenyl)silane offers a site for further functionalization through various catalytic transformations, enabling the creation of more complex and tailored molecules.

Key Catalytic Reactions:

Hydrosilylation: As mentioned earlier, the catalytic addition of a Si-H bond across a double or triple bond is a fundamental reaction for creating organosilanes. dakenchem.comcsic.es

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be used to introduce new functional groups onto the phenyl ring.

Reductive Amination and Formylation: Phenylsilane (B129415) and its derivatives are effective reducing agents in various catalytic reactions, including the reductive amination of aldehydes and ketones and the reductive formylation of aryl iodides. organic-chemistry.org

Research Highlights:

Recent studies have shown that isopropoxy(phenyl)silane (B13348908) is a highly efficient reductant in metal-catalyzed hydrogen atom transfer (HAT) reactions, allowing for lower catalyst loadings and milder reaction conditions. nih.gov Furthermore, enzymatic catalysis using carbonic anhydrase has been demonstrated for the enantioselective reduction of ketones with silanes, opening new avenues for biocatalytic applications of organosilanes. nih.gov

| Catalytic Transformation | Catalyst System | Substrate | Product | Reference |

| Hydrosilylation | Cobalt-based catalyst | Alkenes/Alkynes | Functionalized Organosilanes | csic.es |

| Reductive Amination | Dibutyltin dichloride | Aldehydes/Ketones | Amines | organic-chemistry.org |

| Reductive Formylation | Pd(PCy3)2Cl2/di-2-pyridyl ketone | Aryl iodides | Aromatic aldehydes | organic-chemistry.org |

| Ketone Reduction | Carbonic Anhydrase | Ketones | Chiral Alcohols | nih.gov |

Integration of Trihexadecyl(phenyl)silane in Smart Materials and Responsive Systems

The unique properties of Trihexadecyl(phenyl)silane, such as its hydrophobicity and potential for functionalization, make it a promising candidate for incorporation into smart materials and responsive systems. openaccessjournals.com These materials can change their properties in response to external stimuli like light, temperature, or chemical environment. openaccessjournals.comiit.it

Potential Applications in Smart Materials:

Responsive Coatings: The long alkyl chains of Trihexadecyl(phenyl)silane can impart hydrophobic properties to surfaces, leading to self-cleaning or anti-fouling coatings.

Sensors: By functionalizing the phenyl group with specific recognition elements, materials incorporating this silane (B1218182) could be designed to detect certain analytes.

Drug Delivery Systems: The amphiphilic nature that can be imparted to organosilanes allows for their use in creating micelles or vesicles for controlled drug release. mdpi.com

Shape-Memory Polymers: The incorporation of organosilanes can influence the mechanical properties of polymers, potentially contributing to shape-memory effects. openaccessjournals.com

Interdisciplinary Research at the Interface of Organosilane Chemistry, Materials Science, and Nanotechnology

The future of Trihexadecyl(phenyl)silane chemistry lies in its integration into interdisciplinary research efforts that bridge the gap between fundamental chemistry, materials science, and nanotechnology. nih.govinteresjournals.orgrroij.com

Key Interdisciplinary Research Areas:

Nanomaterials and Nanocomposites: Trihexadecyl(phenyl)silane can be used to modify the surface of nanoparticles, improving their dispersion in polymer matrices and creating nanocomposites with enhanced properties. iit.itinteresjournals.org

Thin Films and Interfaces: The ability of organosilanes to form self-assembled monolayers makes them ideal for modifying the surfaces of substrates, controlling interfacial properties in electronic devices and sensors. fau.eugoogleapis.com

Biomaterials: The biocompatibility of certain organosilanes opens up possibilities for their use in biomedical applications, such as coatings for medical implants or as components of biosensors. openaccessjournals.cominteresjournals.org

The convergence of these fields is crucial for translating the unique properties of Trihexadecyl(phenyl)silane into tangible technological advancements. nih.govrroij.com Collaborative research initiatives are essential to foster innovation and address the complex challenges at the forefront of modern science and engineering. fau.eupathwaystoscience.org

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Trihexadecyl(phenyl)silane, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of phenylsilane derivatives typically involves reducing chlorinated precursors (e.g., trichlorophenylsilane) using agents like lithium tetrahydride in tetrahydrofuran (THF) at controlled temperatures (-10°C to 0°C). For Trihexadecyl(phenyl)silane, adapt this approach by substituting the alkyl chain precursor and optimizing molar ratios (e.g., 3:1 for silane:reducing agent). Monitor reaction progress via TLC and purify via fractional distillation under reduced pressure . Key variables include solvent polarity, temperature gradients, and inert atmosphere maintenance to prevent hydrolysis. Validate purity using GC-MS or H/C NMR.

Q. How should researchers handle Trihexadecyl(phenyl)silane safely in laboratory settings?

- Methodological Answer : Follow GHS guidelines for silanes: use PPE (nitrile gloves, safety goggles), avoid moisture (hydrolysis releases hydrogen gas), and store in sealed containers under inert gas (argon/nitrogen). Compatibility testing is critical—avoid contact with strong acids/bases, oxidizing agents, or metals like aluminum (risk of exothermic reactions) . For spill management, neutralize with dry sand and dispose as hazardous waste. Conduct risk assessments using SDS templates .

Q. What analytical techniques are essential for characterizing Trihexadecyl(phenyl)silane’s structural and physicochemical properties?

- Methodological Answer :

- Structural analysis : Use Si NMR to confirm silicon bonding environments and FTIR to identify Si-H (~2100–2200 cm) and Si-C (~1250 cm) stretches.

- Thermal stability : Perform TGA/DSC under nitrogen to assess decomposition thresholds (typical range: 150–300°C for alkylsilanes).

- Hydrophobicity : Measure contact angles on glass substrates to evaluate surface-modification efficacy .

Q. What conditions destabilize Trihexadecyl(phenyl)silane, and how can stability be experimentally assessed?

- Methodological Answer : Hydrolytic instability is a key concern. Conduct accelerated aging tests by exposing the compound to humid environments (e.g., 85% RH at 40°C) and monitor degradation via H NMR (loss of Si-H peaks) or gas chromatography (H evolution). Compare with phenylsilane derivatives, which degrade rapidly in acidic/alkaline media .

Advanced Research Questions

Q. How can density functional theory (DFT) predict Trihexadecyl(phenyl)silane’s electronic structure and reactivity?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to model Si-H bond dissociation energies and frontier molecular orbitals. Validate against experimental UV-Vis spectra. For bulk properties, apply periodic boundary conditions in molecular dynamics simulations to assess packing efficiency in thin films .

Q. What mechanisms drive hydrolytic degradation of Trihexadecyl(phenyl)silane, and how can kinetics be quantified?

- Methodological Answer : Probe hydrolysis via in situ Raman spectroscopy or stopped-flow techniques to track Si-O-Si network formation. Use pseudo-first-order kinetics models to derive rate constants () under varying pH. Compare with Arrhenius plots to determine activation energies. Note: Long alkyl chains (hexadecyl) may sterically hinder hydrolysis compared to shorter analogs .

Q. How do structural modifications (e.g., alkyl chain length) influence Trihexadecyl(phenyl)silane’s interfacial properties in composite materials?

- Methodological Answer : Synthesize analogs with varying chain lengths (C8–C18) and characterize using AFM and XPS to correlate chain length with surface energy. For composites (e.g., silica/polymer blends), measure tensile strength and thermal conductivity to identify optimal alkylation for stress dissipation .

Q. How should researchers resolve contradictions in reported thermal stability data for alkylphenylsilanes?

- Methodological Answer : Replicate studies using identical instrumentation (e.g., TGA heating rate 10°C/min under N). Cross-validate with pyrolysis-GC/MS to identify decomposition byproducts. Statistical tools like ANOVA can isolate variables (e.g., impurities, oxygen traces) causing discrepancies. Reference peer-reviewed datasets over commercial sources to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.